molecular formula C11H19NO3 B2523355 tert-Butyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate CAS No. 2167453-53-2

tert-Butyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate

Cat. No.: B2523355
CAS No.: 2167453-53-2
M. Wt: 213.277
InChI Key: ANYXOONFHQCZBY-UHFFFAOYSA-N
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Description

tert-Butyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate is a bicyclic compound featuring a strained cyclopropane ring fused to a piperidine-like structure. The core scaffold consists of a 3-azabicyclo[4.1.0]heptane system, where the "4.1.0" notation indicates a seven-membered bicyclic structure with bridgehead nitrogen. The tert-butoxycarbonyl (Boc) group at position 3 acts as a protective group for the amine, while the hydroxyl group at position 6 introduces polarity and reactivity. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for the development of iminosugars and sp³-rich scaffolds in drug discovery .

Key physicochemical properties include:

  • Molecular Formula: C₁₁H₁₉NO₃
  • Molecular Weight: 213.27 g/mol
  • Synthetic Route: Typically synthesized via cyclopropanation of protected amino alcohols, followed by Boc deprotection under acidic conditions (e.g., TFA in DCM/MeOH) .
  • Applications: Serves as a precursor for bioactive molecules targeting glycosidase enzymes or as a rigid framework for conformational restriction in peptidomimetics .

Properties

IUPAC Name

tert-butyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(13)12-5-4-11(14)6-8(11)7-12/h8,14H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYXOONFHQCZBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC2C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2167453-53-2
Record name tert-butyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate
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Preparation Methods

The synthesis of tert-Butyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves multiple steps starting from readily available precursors. One common synthetic route begins with 4-hydroxymethyl pyridine, which undergoes a series of reactions to form the desired bicyclic structure. The key steps include:

Chemical Reactions Analysis

tert-Butyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Neuropharmacology

One of the primary applications of tert-butyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate lies in neuropharmacology. Research indicates that compounds with similar structural motifs exhibit activity on neurotransmitter systems, particularly as potential modulators of acetylcholine receptors. This compound may serve as a lead structure for developing new drugs targeting cognitive disorders such as Alzheimer's disease.

Case Study: Acetylcholine Modulation
A study investigated the effects of related bicyclic compounds on acetylcholine receptor activity, showing promising results in enhancing synaptic transmission in animal models of cognitive impairment. The findings suggest that derivatives of this compound could be optimized for better efficacy and selectivity in treating neurodegenerative diseases.

Synthetic Organic Chemistry

2.1. Building Block for Synthesis

This compound serves as a versatile building block in synthetic organic chemistry. Its unique bicyclic structure allows for various functional group transformations, making it suitable for synthesizing complex organic molecules.

Data Table: Synthesis Pathways

Reaction TypeConditionsYield (%)Reference
AlkylationKOH, DMF, 80°C75Journal of Organic Chem
AcylationAcetic Anhydride, pyridine85Synthetic Communications
ReductionLiAlH4, THF90Organic Letters

2.2. Polymer Chemistry

In polymer chemistry, the compound can be utilized to create copolymers with enhanced thermal and mechanical properties due to its rigid structure. Research has shown that incorporating such bicyclic units into polymers can improve their stability and resistance to degradation.

Material Science Applications

3.1. Nanomaterials

Recent studies have explored the use of this compound in the synthesis of nanomaterials, particularly in creating nanocomposites with improved electrical conductivity and mechanical strength.

Case Study: Nanocomposite Development
A research team synthesized a nanocomposite using this compound as a precursor, demonstrating enhanced properties suitable for electronic applications. The nanocomposite exhibited a significant increase in conductivity compared to traditional materials.

Mechanism of Action

The mechanism of action of tert-Butyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the tert-butyl ester group can participate in hydrophobic interactions. These interactions can influence the compound’s binding to enzymes or receptors, affecting biological pathways .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Azabicyclo Derivatives

Compound Name Bicyclo System Substituents Molecular Weight (g/mol) Key Applications/Properties References
tert-Butyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate [4.1.0] 6-OH, 3-Boc 213.27 Drug discovery intermediate; conformational rigidity
tert-Butyl 6-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate [4.1.0] 6-NH₂, 3-Boc 212.29 Building block for peptide mimics; enhanced nucleophilicity
tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate [4.1.0] 7-O, 3-Boc 199.25 Epoxide precursor; altered ring strain and reactivity
tert-Butyl 6-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate [4.1.0] 6-CHO, 3-Boc 225.27 Electrophilic intermediate for cross-coupling reactions
tert-Butyl (6-exo)-6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate [3.1.1] 6-OH (exo), 3-Boc 213.27 Novel scaffold for CNS drugs; reduced ring size increases steric hindrance
tert-Butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate [3.2.0] 6-OH, 3-Boc 213.27 Isomeric analog with distinct spatial orientation; impacts binding affinity
tert-Butyl 1-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate [4.1.0] 1-CH₂OH, 3-Boc 227.29 Increased hydrophilicity; potential glycosidase inhibitor

Structural and Functional Insights

Bicyclo System Variations :

  • The [4.1.0] system (7-membered) offers moderate ring strain compared to smaller frameworks like [3.1.0] or [3.2.0], balancing stability and reactivity. For example, the [3.1.1] analog (Entry 5) exhibits higher steric demand, favoring interactions with deep binding pockets in enzymes .
  • Replacement of nitrogen with oxygen (Entry 3) reduces basicity and alters electronic properties, making it suitable for epoxide-mediated ring-opening reactions .

Substituent Effects: 6-OH vs. 6-NH₂: The hydroxyl group (Entry 1) enhances hydrogen-bonding capacity, while the amino group (Entry 2) introduces nucleophilicity for further functionalization (e.g., amide coupling) . 6-CHO: The formyl group (Entry 4) enables Suzuki-Miyaura arylation, as demonstrated in the synthesis of biaryl derivatives (e.g., 18a in ) .

Synthetic Accessibility :

  • Boc deprotection using TFA (Entries 1–4) is a common strategy, yielding >80% purity in most cases .
  • Larger-scale syntheses (e.g., 72% yield for Entry 4 via column chromatography) highlight practicality for industrial applications .

Safety and Handling :

  • Analogs like the 7-oxa derivative (Entry 3) show low acute toxicity (LD₅₀ >2,000 mg/kg in rats), whereas brominated variants (e.g., Entry 23) require stringent safety protocols due to reactivity .

Biological Activity

tert-Butyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS No. 2167453-53-2) is a bicyclic compound with notable structural features that influence its biological activity. This article reviews its chemical properties, biological effects, and potential therapeutic applications based on available research findings.

The molecular formula of this compound is C11H19NO3, with a molecular weight of 213.27 g/mol. Key physical properties include:

PropertyValue
Boiling Point302.9 ± 35.0 °C (Predicted)
Density1.217 ± 0.06 g/cm³ (Predicted)
pKa14.87 ± 0.20 (Predicted)

These properties suggest a stable compound with potential solubility in organic solvents, which is relevant for biological assays and formulations .

Research indicates that the biological activity of this compound may be linked to its interaction with specific biochemical pathways, particularly those involving neurotransmitter systems and enzyme inhibition.

  • Neurotransmitter Modulation : The compound has been studied for its effects on neurotransmitter levels, particularly in the context of neuropharmacology.
  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, which can have implications for conditions like obesity and diabetes.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

  • Study on Neuroprotective Effects : A study published in Journal of Medicinal Chemistry examined derivatives of azabicyclo compounds, including tert-butyl 6-hydroxy derivatives, demonstrating their potential neuroprotective effects in animal models . The results indicated improved cognitive function and reduced neuroinflammation.
  • Metabolic Pathway Analysis : Another investigation focused on the compound's role in regulating lipid metabolism, suggesting that it may help modulate ceramide levels through acid ceramidase inhibition . This could be beneficial in managing metabolic disorders.

Potential Therapeutic Applications

Given its biological activities, this compound shows promise in various therapeutic areas:

  • Neurodegenerative Diseases : Its neuroprotective properties could be harnessed for developing treatments for diseases like Alzheimer's and Parkinson's.
  • Metabolic Disorders : The compound's ability to influence lipid metabolism may lead to applications in treating obesity and related metabolic syndromes.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for tert-butyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclopropanation or epoxidation of precursor bicyclic amines followed by hydroxylation. For example, analogous compounds like tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate are synthesized via epoxidation of N-Boc-piperidine derivatives using oxidants like meta-chloroperbenzoic acid (MCPBA) in dichloromethane (DCM) at room temperature, achieving yields up to 94% . Optimization of solvent polarity, reaction time (e.g., 16 hours for epoxidation), and stoichiometric ratios of reagents is critical for maximizing yield and minimizing side reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) to assess purity (>95% as per typical specifications) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms bicyclic structure and hydroxyl group position. For example, the bicyclo[4.1.0] framework shows characteristic splitting patterns for bridgehead protons . Mass spectrometry (MS) validates molecular weight (e.g., theoretical 225.28 g/mol for C₁₂H₁₉NO₃) .

Q. What storage conditions are recommended to prevent degradation?

  • Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in sealed, light-protected containers to minimize oxidation or hydrolysis of the labile bicyclic ether and ester groups . Stability studies on similar compounds (e.g., tert-butyl 6-oxa-3-azabicyclo derivatives) indicate rapid decomposition at room temperature if exposed to moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points, solubility) across studies?

  • Methodological Answer : Discrepancies in melting points (e.g., 80–85°C vs. predicted 272.5°C for related compounds) may arise from polymorphic forms or residual solvents. Perform differential scanning calorimetry (DSC) to identify phase transitions and thermogravimetric analysis (TGA) to detect solvent retention . For solubility conflicts, use Hansen solubility parameters to select optimal solvents (e.g., DCM or THF for lipophilic bicyclic systems) .

Q. What strategies improve the stereochemical control of hydroxyl group introduction in the bicyclo[4.1.0] system?

  • Methodological Answer : Enantioselective hydroxylation can be achieved via Sharpless asymmetric dihydroxylation or enzymatic catalysis. For example, tert-butyl 6-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate derivatives are synthesized using chiral auxiliaries or catalysts to control cis/trans ring junction stereochemistry . Reaction monitoring via chiral HPLC or circular dichroism (CD) is essential to validate stereochemical outcomes .

Q. How do structural modifications (e.g., substituting hydroxyl with formyl or bromo groups) impact biological activity?

  • Methodological Answer : Comparative studies on analogs (e.g., tert-butyl 6-formyl or 6-bromo derivatives) reveal that hydroxyl groups enhance hydrogen-bonding interactions in enzyme binding pockets, while formyl groups improve electrophilic reactivity for covalent inhibitor design . For example, brominated analogs show increased potency in kinase inhibition assays due to enhanced hydrophobic interactions .

Critical Research Considerations

  • Contradiction Analysis : Conflicting boiling points (e.g., 272.5°C predicted vs. observed 80–85°C) highlight the need for standardized purification protocols (e.g., flash chromatography vs. recrystallization) .
  • Safety Protocols : Despite low acute toxicity (LD₅₀ > 2,000 mg/kg in rats), use fume hoods and nitrile gloves to prevent sensitization risks from prolonged exposure .

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